molecular formula C16H26O2 B12691127 alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate CAS No. 97659-26-2

alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate

Cat. No.: B12691127
CAS No.: 97659-26-2
M. Wt: 250.38 g/mol
InChI Key: GDDQYNHOYHCQMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-diethoxyethylcyanoacetate can be synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of ethyl 2,2-diethoxyethylcyanoacetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-diethoxyethylcyanoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-diethoxyethylcyanoacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biologically active molecules, such as antibacterial agents and pesticides.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-diethoxyethylcyanoacetate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets and pathways depending on the specific reactions it undergoes. For example, in the synthesis of pharmaceutical compounds, it may act as a building block that is further modified to achieve the desired biological activity .

Comparison with Similar Compounds

Ethyl 2,2-diethoxyethylcyanoacetate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2,2-diethoxyethylcyanoacetate lies in its combination of ethoxy and cyano groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

97659-26-2

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-[4-(4-methylpent-1-en-3-yl)cyclohex-3-en-1-yl]ethyl acetate

InChI

InChI=1S/C16H26O2/c1-6-16(11(2)3)15-9-7-14(8-10-15)12(4)18-13(5)17/h6,9,11-12,14,16H,1,7-8,10H2,2-5H3

InChI Key

GDDQYNHOYHCQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C)C1=CCC(CC1)C(C)OC(=O)C

Origin of Product

United States

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